Technical Documentation Center

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate
  • CAS: 1245645-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its three-dimensional geometry and the basicity of the nitrogen atom allow for precise interactions with biological targets, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The strategic placement of substituents on the piperidine ring is a key tactic in drug design to fine-tune properties such as potency, selectivity, and metabolic stability.[1]

This guide focuses on tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a bifunctional building block of significant interest. The presence of a Boc-protected ring nitrogen and a secondary amine on a methyl spacer at the 2-position offers a versatile platform for the synthesis of complex molecules. Understanding the core physicochemical properties of this specific isomer is paramount for its effective utilization in drug development pipelines.

While experimental data for the 2-substituted isomer, specifically tert-butyl (2S)-2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1932342-61-4), is not extensively available in public literature, we can infer its likely characteristics through a detailed analysis of its structural analogs.[3] This guide will provide a comparative overview of the known properties of its isomers and related compounds, followed by a comprehensive discussion of the state-of-the-art experimental methodologies for determining its key physicochemical parameters: pKa, logP, and aqueous solubility.

Comparative Physicochemical Landscape of Isomeric N-Boc-piperidinyl Derivatives

The precise positioning of the (methylamino)methyl group on the piperidine ring significantly influences the molecule's electronic and steric environment, thereby altering its physicochemical properties. Below is a comparative summary of the known and predicted properties of the target compound and its close structural relatives.

PropertyTert-butyl 2-((methylamino)methyl) piperidine-1-carboxylateTert-butyl 3-((methylamino) piperidine-1-carboxylateTert-butyl 4-((methylamino)methyl) piperidine-1-carboxylateTert-butyl 4-(methylamino) piperidine-1-carboxylate
CAS Number 1932342-61-4 (S-enantiomer)[3]392331-89-4[4]138022-02-3[5]147539-41-1[6]
Molecular Formula C₁₂H₂₄N₂O₂[3]C₁₁H₂₂N₂O₂[4]C₁₂H₂₄N₂O₂[5]C₁₁H₂₂N₂O₂[6]
Molecular Weight 228.33 g/mol [3]214.30 g/mol [4]228.33 g/mol [5]214.30 g/mol [6]
Predicted pKa Not availableNot available10.41[7]~9.69[8]
Predicted XLogP3 Not available1.2[4]1.4[5]1.2[6]
Topological Polar Surface Area (TPSA) Not available41.6 Ų[4]41.6 Ų[5]41.6 Ų[6]

Expert Analysis: The pKa of the secondary amine is a critical parameter. For the 4-substituted analog, the pKa is predicted to be around 9.69.[8] The 2-substituted isomer is expected to have a slightly lower pKa due to the closer proximity of the electron-withdrawing carbamate group, which reduces the basicity of the nearby secondary amine through an inductive effect. Lipophilicity, as indicated by LogP, is predicted to be similar across the isomers, suggesting that the positional change of the side chain has a modest impact on this property.

Section 1: Ionization Constant (pKa) Determination

The pKa of the secondary amine is a crucial determinant of the compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and target binding.[8] Potentiometric titration is the gold-standard method for accurate pKa determination.[9][10]

Causality Behind the Experimental Choices

The choice of potentiometric titration is based on its high precision and ability to directly measure the change in pH of a solution upon the addition of a titrant.[10] This method is particularly well-suited for compounds with ionizable groups, like the secondary amine in our target molecule. The use of a co-solvent system, such as methanol-water, is often necessary for compounds with limited aqueous solubility to ensure complete dissolution at the start of the titration.

Experimental Protocol: Potentiometric Titration
  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a suitable volume (e.g., 50 mL) of a methanol-water mixture (e.g., 50:50 v/v). The final concentration should be in the range of 0.5-1 mM.

  • Standardization of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.[9] Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.

  • Titration Procedure: Immerse the calibrated pH electrode and the burette tip into the analyte solution. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).[9]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection point, which corresponds to the equivalence point.

Visualization of the pKa Determination Workflow

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B D Calibrate pH Meter B->D C Prepare Standardized Titrant E Titrate with HCl D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence Point G->H I Calculate pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP) Determination

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical and reliable technique for LogP determination.

Causality Behind the Experimental Choices

The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a thermodynamically accurate LogP value. n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes. The use of a buffer for the aqueous phase allows for the determination of the distribution coefficient (LogD) at a specific pH, which is particularly relevant for ionizable compounds.

Experimental Protocol: Shake-Flask Method
  • Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualization of the LogP Determination Workflow

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate Octanol and Buffer B Prepare Stock Solution in Octanol A->B C Combine Phases B->C D Shake to Equilibrate C->D E Centrifuge to Separate D->E F Analyze Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

Section 3: Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[11] It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different insights into a compound's behavior.

Causality Behind the Experimental Choices
  • Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[11] This is determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over an extended period.[12]

  • Kinetic Solubility is a high-throughput method often used in early drug discovery.[13] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][14] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[13]

Experimental Protocols
  • Sample Preparation: Add an excess amount of the solid test compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Processing: Filter the samples through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV, with a standard curve prepared from known concentrations of the compound.[11]

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[12]

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well and mix.

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[15] Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound after filtration or centrifugation using HPLC-UV or LC-MS/MS.[12]

Visualization of the Solubility Determination Workflows

Solubility_Workflows cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add Excess Solid to Buffer T2 Equilibrate (24-48h) T1->T2 T3 Filter T2->T3 T4 Quantify (HPLC-UV) T3->T4 K1 Prepare DMSO Stock Solution K2 Add to Buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure Turbidity or Quantify Supernatant K3->K4

Caption: Comparative workflows for thermodynamic and kinetic solubility assays.

Conclusion and Future Perspectives

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a valuable building block for the synthesis of novel chemical entities. While direct experimental data for its physicochemical properties are sparse, a comprehensive understanding can be built upon the analysis of its isomers and the application of robust, well-established experimental protocols. The methodologies detailed in this guide for determining pKa, LogP, and solubility provide a self-validating framework for researchers to generate high-quality, reliable data. Such data is indispensable for guiding medicinal chemistry efforts, enabling the rational design of drug candidates with optimized ADME profiles and, ultimately, a higher probability of clinical success. The presence of the piperidine motif in numerous FDA-approved drugs underscores the importance of this scaffold, and a thorough characterization of its derivatives, such as the title compound, will continue to be a critical aspect of pharmaceutical research.[16][17]

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5136.
  • Janecka, A., Gach, K., & Studzian, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117823.
  • PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. (n.d.). tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Ho, G., & Wei, C. (2001). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 66(12), 4334-4339.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • LibreTexts Chemistry. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

  • Filo. (2025). The experimental data is tabulated below: Substituent Electro-n "X" egati... Retrieved from [Link]

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
  • National Center for Biotechnology Information. (2014). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • PubChem. (n.d.). tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Academia.edu. (n.d.). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Retrieved from [Link]

Sources

Exploratory

Biological activity of N-Boc-2-((methylamino)methyl)piperidine derivatives

An In-depth Technical Guide to the Biological Activity of N-Boc-2-((methylamino)methyl)piperidine Derivatives Executive Summary The N-Boc-2-((methylamino)methyl)piperidine scaffold is a chiral, bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-Boc-2-((methylamino)methyl)piperidine Derivatives

Executive Summary

The N-Boc-2-((methylamino)methyl)piperidine scaffold is a chiral, bifunctional building block of significant interest in modern medicinal chemistry. Its unique architecture, featuring a sterically protected piperidine nitrogen and a reactive secondary amine, makes it an exceptionally versatile intermediate for constructing complex molecular libraries. This guide elucidates the synthesis, biological potential, and practical application of derivatives from this core structure. We will explore its role in the development of high-value therapeutic agents, particularly in the areas of oncology, central nervous system (CNS) disorders, and infectious diseases. As a Senior Application Scientist, this document is designed to provide researchers and drug development professionals with both the foundational knowledge and the field-proven insights necessary to leverage this scaffold effectively, explaining not just the "how" but the critical "why" behind key experimental choices and design strategies.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its prevalence is a direct result of its favorable physicochemical properties: the saturated, six-membered ring can adopt a stable chair conformation, acting as a non-planar, three-dimensional scaffold that can position substituents in precise vectors to optimize interactions with biological targets.[2] Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, often serving as a hydrogen bond acceptor or forming critical salt-bridge interactions within a protein's binding site, while also enhancing aqueous solubility.[2]

The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of modern synthetic strategy. The Boc group is robust enough to withstand a wide range of reaction conditions yet can be removed cleanly under acidic conditions. This allows for the selective functionalization of other reactive sites on the molecule. In the case of N-Boc-2-((methylamino)methyl)piperidine , this protection scheme directs all initial derivatization to the secondary (methylamino) nitrogen, providing a powerful tool for controlled, stepwise synthesis.[3] This scaffold is thus a key intermediate for creating diverse libraries of compounds for screening and lead optimization.[3]

Synthesis and Chemical Properties

The synthesis of the core N-Boc-2-((methylamino)methyl)piperidine scaffold is typically achieved through a multi-step sequence starting from commercially available precursors. A representative pathway illustrates the core chemical logic employed.

Representative Synthetic Workflow

The rationale behind this workflow is to build the desired functionality step-by-step, with each step enabling the next.

  • Starting Material Selection : We begin with N-Boc-2-piperidinecarboxylic acid. The choice of a chiral starting material is critical for producing enantiomerically pure final products, which is often essential for selective biological activity.

  • Amide Coupling : The carboxylic acid is coupled with N,O-Dimethylhydroxylamine. This forms a Weinreb amide, a stable intermediate that is resistant to over-addition by organometallic reagents. This choice prevents the formation of unwanted tertiary alcohol byproducts in the subsequent step.

  • Reduction to Aldehyde : The Weinreb amide is selectively reduced to the corresponding aldehyde using a mild reducing agent like Lithium Aluminum Hydride (LAH) at low temperature. The Weinreb amide's structure facilitates the formation of a stable chelated intermediate that collapses to the aldehyde upon workup, preventing over-reduction to the alcohol.

  • Reductive Amination : The aldehyde is then reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a highly efficient and selective method for forming the secondary amine, yielding the target scaffold.

G cluster_synthesis Synthetic Workflow A N-Boc-2-piperidine- carboxylic acid B Weinreb Amide Formation (N,O-Dimethylhydroxylamine, Coupling Agent) A->B C Selective Reduction (e.g., LAH, low temp) B->C D N-Boc-2-formylpiperidine (Aldehyde Intermediate) C->D E Reductive Amination (Methylamine, NaBH(OAc)₃) D->E F N-Boc-2-((methylamino)methyl)piperidine (Target Scaffold) E->F

Caption: Synthetic workflow for the target scaffold.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[3]
Molecular Weight 228.33 g/mol [3]
Appearance Colorless to pale yellow oilSupplier Data
Key Feature Boc-protected piperidine for selective reactivity at the secondary amine.[3]

Biological Activities and Therapeutic Potential

While the N-Boc protected scaffold is an intermediate, its deprotected derivatives are designed to be biologically active. The literature on analogous piperidine and piperazine structures provides a robust framework for predicting the therapeutic potential of this chemical class.

Central Nervous System (CNS) Agents

The piperidine motif is a classic feature in CNS-active drugs. Its ability to carry a positive charge at physiological pH allows it to interact with neurotransmitter receptors and transporters, which often feature key anionic residues (e.g., aspartate, glutamate) in their binding sites.

  • Mechanism of Action : Derivatives of this scaffold are promising as modulators of opioid, dopamine, and serotonin receptors. For instance, studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have identified highly potent and selective μ-opioid receptor (MOR) agonists.[4] The piperidine nitrogen and the exocyclic amine are critical for anchoring the molecule within the receptor pocket.

  • Application : By removing the Boc group and functionalizing the secondary amine with various aryl or alkyl groups, novel ligands for CNS targets can be developed. The scaffold is particularly suited for developing inhibitors of GABA uptake or modulators of monoamine reuptake, targeting conditions like epilepsy, neuropathic pain, and depression.[5][6]

Kinase Inhibitors in Oncology

A significant number of modern small-molecule kinase inhibitors incorporate a piperidine or piperazine ring.[7] These drugs function by blocking the ATP-binding site of a specific kinase, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.

  • Mechanism of Action : The piperidine ring acts as a central scaffold, orienting other pharmacophoric elements (e.g., aromatic rings) to fit precisely into the hydrophobic regions of the kinase ATP pocket. The basic nitrogen often forms a key hydrogen bond with the "hinge region" of the kinase, a critical anchoring interaction for potent inhibition.[7] The piperazine-containing drug Imatinib (Gleevec) is a landmark example of this design principle.[7]

  • Application : The N-Boc-2-((methylamino)methyl)piperidine scaffold is an ideal starting point for synthesizing novel kinase inhibitors. The secondary amine can be functionalized with heterocyclic systems known to interact with the kinase hinge region, while the deprotected piperidine nitrogen can be used to attach solubilizing groups or vectors to target other pockets on the enzyme surface.[8][9]

G cluster_kinase Kinase Inhibition Mechanism cluster_pathway Cellular Pathway Kinase Kinase Enzyme Hinge Region ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase:atp Binds & Phosphorylates Inhibitor Piperidine-Based Inhibitor Inhibitor->Kinase:atp Competitively Blocks Blocked Signaling Blocked Inhibitor->Blocked PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: General mechanism of a piperidine-based kinase inhibitor.

Anti-Infective Agents

Piperidine and piperazine derivatives have demonstrated a broad range of antimicrobial activities.

  • Activity Spectrum : N-arylpiperazine compounds have shown notable activity against various mycobacterial strains, including Mycobacterium tuberculosis.[10] Additionally, piperidinothiosemicarbazone derivatives have exhibited high tuberculostatic activity against both standard and resistant strains of M. tuberculosis, with some compounds showing potency several times higher than reference drugs.[11]

  • Application : This scaffold can be used to generate novel anti-infective candidates. The secondary amine provides a convenient handle for attaching various pharmacophores known to possess antimicrobial properties, such as thiosemicarbazones or specific heterocyclic systems.

Summary of Biological Activities
Therapeutic AreaTarget Class ExamplesRationale for Scaffold UseKey References
CNS Disorders Opioid Receptors, Monoamine Transporters3D scaffold for precise ligand positioning; basic nitrogen for receptor interaction.[4][6]
Oncology Protein Kinases (e.g., Abl, CDK, EGFR)Central scaffold to orient groups into ATP pocket; hinge-binding interactions.[7][8]
Infectious Disease Bacterial Enzymes, Cell Wall SynthesisCore structure for attaching known antimicrobial pharmacophores.[10][11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of a lead compound is the cornerstone of medicinal chemistry. The N-Boc-2-((methylamino)methyl)piperidine scaffold is an excellent platform for SAR exploration.

  • Stereochemistry : The chiral center at the 2-position of the piperidine ring is critical. It is well-established that enantiomers can have vastly different biological activities and off-target effects. For example, in a series of MOR agonists, the (3R, 4S) enantiomer was found to be significantly more potent than its (3S, 4R) counterpart.[4] Therefore, maintaining enantiopurity throughout the synthesis is paramount.

  • Substitution on the Secondary Amine : The choice of the group attached to the (methylamino)methyl side chain will define the compound's primary interactions with its target. For kinase inhibitors, this is often an aromatic or heteroaromatic system. For CNS agents, it could be a phenylalkyl group. SAR studies have shown that the nature and substitution pattern of this group play a pivotal role in binding affinity and selectivity.[4][6]

  • Piperidine Ring Substitution : While the core topic is unsubstituted on the piperidine ring itself (besides the C2 sidechain), further derivatization of the ring at positions 3, 4, or 5 could be explored to modulate properties like lipophilicity, metabolic stability, and target engagement.

G Start Identify Hit Compound (from Scaffold Library) Define Define Key Regions for Modification (R1, R2, Stereocenter) Start->Define Synthesize Synthesize Analogue Library (Vary one feature at a time) Define->Synthesize Assay Biological Assay (e.g., IC₅₀, Kᵢ) Synthesize->Assay Analyze Analyze Data: Potency, Selectivity, ADME Assay->Analyze Decision Improved Properties? Analyze->Decision Optimize Lead Optimization Decision->Optimize Yes Redesign Redesign & Resynthesize Decision->Redesign No Redesign->Synthesize

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, incorporating the necessary controls to ensure data integrity.

Protocol 1: Derivatization via Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide to the secondary amine of the scaffold after Boc-deprotection.

Objective : To synthesize an N-aryl derivative for biological screening.

Materials :

  • N-Boc-2-((methylamino)methyl)piperidine

  • 4M HCl in Dioxane

  • Aryl Bromide of interest

  • Pd₂(dba)₃ (Palladium catalyst)

  • Xantphos (Ligand)

  • Cs₂CO₃ (Base)

  • Anhydrous Toluene (Solvent)

Procedure :

  • Deprotection :

    • Dissolve N-Boc-2-((methylamino)methyl)piperidine (1.0 eq) in a minimal amount of Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (4.0 eq) dropwise at 0°C.

    • Causality : The strong acid selectively cleaves the acid-labile Boc group, leaving the secondary amine intact as its hydrochloride salt.

    • Warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms complete consumption of starting material.

    • Concentrate in vacuo to yield the crude amine salt. Proceed directly to the next step.

  • Buchwald-Hartwig Coupling :

    • To an oven-dried flask, add the crude amine salt (1.0 eq), the aryl bromide (1.1 eq), Cs₂CO₃ (2.5 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

    • Causality : This is a self-validating system. The palladium catalyst, in conjunction with the Xantphos ligand, is specifically chosen for its high efficiency in forming C-N bonds with sterically hindered amines. Cesium carbonate is a strong, non-nucleophilic base required for the catalytic cycle.

    • Evacuate and backfill the flask with Argon or Nitrogen three times. An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.

    • Add anhydrous toluene via syringe and heat the reaction to 100-110°C for 12-24 hours.

    • Monitor reaction progress by LC-MS.

  • Workup and Purification :

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced.

Objective : To determine the IC₅₀ value of a synthesized derivative against a target kinase.

Materials :

  • Target Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • ATP

  • Synthesized Inhibitor (dissolved in DMSO)

  • Staurosporine (Positive Control Inhibitor)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure :

  • Reaction Setup : In a 384-well plate, set up the following reactions (final volume 5 µL):

    • Test Wells : Assay buffer, kinase, substrate, and varying concentrations of the synthesized inhibitor (e.g., 10-point, 3-fold serial dilution).

    • Positive Control : Assay buffer, kinase, substrate, and varying concentrations of Staurosporine. Causality : This validates that the assay can detect inhibition.

    • Negative Control (100% Activity) : Assay buffer, kinase, substrate, and DMSO vehicle. Causality : This defines the upper limit of the signal window.

    • Blank Control (0% Activity) : Assay buffer, substrate, and DMSO vehicle (no kinase). Causality : This defines the background signal to be subtracted.

  • Kinase Reaction :

    • Pre-incubate the plate for 15 minutes.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition and Analysis :

    • Read the luminescence on a plate reader.

    • Subtract the blank control signal from all other wells.

    • Normalize the data relative to the negative control (100%) and blank (0%).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The N-Boc-2-((methylamino)methyl)piperidine scaffold represents a high-potential starting point for the discovery of novel therapeutics. Its synthetic tractability and the proven success of the piperidine motif in a wide range of drug classes make it a valuable tool for medicinal chemists. Future efforts should focus on applying this scaffold in diversity-oriented synthesis to build large, high-quality screening libraries. Furthermore, incorporating this chiral building block into more complex molecular architectures, such as macrocycles or Proteolysis Targeting Chimeras (PROTACs), could unlock new biological activities and therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently explore the vast chemical space and biological potential accessible from this versatile intermediate.

References

  • D. Tumosienė, J. Vaitkevičienė, et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4627. [Link]

  • S. G. Ballatore, C. S. C. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763853, N-Boc-piperidine-2-methanol. [Link]

  • MySkinRecipes (n.d.). 1-N-Boc-2-N´-methyl-amino piperidine. Product Page. [Link]

  • H. Huang, X. Li, et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • A. V. Aksenov, N. A. Aksenov, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6990. [Link]

  • M. S. G. K. Pathan, J. K. et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6720. [Link]

  • Google Patents (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • D. M. K. D. M. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

  • ResearchGate (2008). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. [Link]

  • M. A. A. M. F. et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(23), 8234. [Link]

  • M. J. M. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006. [Link]

Sources

Foundational

The Strategic Role of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Unseen Architect of Therapeutic Innovation In the landscape of contemporary drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight, its mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of contemporary drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight, its mechanism of action and therapeutic benefits lauded. However, behind many of these successful molecules lies a cast of critical, yet often unheralded, supporting characters: the synthetic intermediates. Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a prime example of such a crucial building block. While not a therapeutic agent in its own right, its unique structural features and chemical versatility make it an invaluable tool for medicinal chemists.

This technical guide provides an in-depth exploration of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, not through the lens of a direct mechanism of action, but by elucidating its strategic importance as a molecular scaffold. We will delve into the significance of the piperidine core, the synthetic utility of this specific derivative, and provide detailed protocols for its synthesis and characterization, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application in the synthesis of next-generation therapeutics.

The Privileged Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold imparts a range of desirable physicochemical and pharmacological properties to a molecule.[3]

Key Advantages of the Piperidine Moiety:

  • Improved Pharmacokinetics: The piperidine ring can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its saturated, non-aromatic nature often leads to better metabolic stability compared to more labile structures.[3]

  • Enhanced Solubility and Lipophilicity Balance: The nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing aqueous solubility. Simultaneously, the carbon framework provides a degree of lipophilicity, allowing for effective balancing of properties crucial for oral bioavailability and cell membrane permeability.[3]

  • Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents. This three-dimensional architecture is critical for optimizing interactions with biological targets, leading to enhanced potency and selectivity.[4][5]

  • Versatile Synthetic Handle: The nitrogen atom and the carbon backbone of the piperidine ring can be readily functionalized, providing medicinal chemists with numerous avenues to explore structure-activity relationships (SAR).[1][6]

The piperidine scaffold is a core component in a wide array of approved drugs, treating conditions ranging from cancer and neurological disorders to infectious diseases and pain management.[7][8] This proven track record solidifies its status as a "privileged scaffold" in drug discovery.

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate: A Strategically Designed Building Block

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a highly valuable intermediate due to its specific arrangement of functional groups and protecting groups.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a crucial feature. It deactivates the nitrogen, preventing it from participating in unwanted side reactions during the functionalization of other parts of the molecule. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, allowing for subsequent modification of the piperidine nitrogen.

  • The 2-((Methylamino)methyl) Substituent: The side chain at the 2-position provides a key point for diversification. The secondary amine allows for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This enables the rapid generation of libraries of compounds for screening against biological targets. The methyl group on the amine can also play a role in modulating the basicity and steric profile of the side chain.

The strategic placement of these groups makes this compound a versatile starting material for the synthesis of complex molecules, particularly those where a substituted aminomethylpiperidine moiety is a key pharmacophore.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate. These are representative procedures and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

This is a two-step synthesis starting from the commercially available Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. The process involves the N-methylation of the primary amine via reductive amination.

Step 1: Reductive Amination

This step utilizes formaldehyde as the methyl source and a mild reducing agent, such as sodium triacetoxyborohydride, to form the N-methylated product.

Materials:

  • Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add formaldehyde solution (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous DCM: Used to prevent unwanted side reactions with water-sensitive reagents.

  • Ice Bath: The initial cooling helps to control the exothermic reaction between the amine and formaldehyde.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of other functional groups.

  • Saturated NaHCO₃ Quench: Neutralizes any remaining acid and helps to remove water-soluble byproducts.

  • Brine Wash: Removes residual water from the organic layer.

  • Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and byproducts.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Precursor in DCM add_formaldehyde Add Formaldehyde at 0°C start->add_formaldehyde add_nabhoac Add NaBH(OAc)₃ add_formaldehyde->add_nabhoac react Stir at Room Temp (12-18h) add_nabhoac->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Final Product chromatography->final_product

Caption: Synthetic workflow for Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Protocol 2: Quality Control and Characterization

Ensuring the purity and structural integrity of the synthesized intermediate is paramount for its successful use in subsequent synthetic steps.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Expected Analytical Data:

Technique Expected Observations
¹H NMR - Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H).- Signals for the piperidine ring protons (multiplets, ~1.2-3.0 ppm).- Signal for the N-methyl group (singlet, ~2.4 ppm, 3H).- Signals for the methylene bridge protons (-CH₂-N) (multiplets, ~2.5-2.8 ppm, 2H).
¹³C NMR - Signal for the tert-butyl carbons (~28 ppm).- Signal for the quaternary carbon of the Boc group (~80 ppm).- Signals for the piperidine ring carbons (~25-55 ppm).- Signal for the N-methyl carbon (~36 ppm).- Signal for the methylene bridge carbon (~60 ppm).- Signal for the carbonyl carbon of the Boc group (~155 ppm).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 229.19
IR Spectroscopy - C-H stretching vibrations (~2850-3000 cm⁻¹).- C=O stretching of the carbamate (~1690 cm⁻¹).

Diagram of the Quality Control Workflow

QC_Workflow cluster_analysis Analytical Techniques cluster_validation Data Validation crude_product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr ms Mass Spectrometry crude_product->ms ir IR Spectroscopy crude_product->ir structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess final_product Qualified Intermediate purity_assess->final_product

Caption: Quality control workflow for the synthesized intermediate.

Conclusion: A Versatile Tool for Drug Discovery

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate exemplifies the critical role of well-designed synthetic intermediates in the pharmaceutical industry. Its strategic combination of a privileged piperidine scaffold, an orthogonal Boc protecting group, and a versatile secondary amine handle provides medicinal chemists with a powerful platform for the synthesis of novel and complex drug candidates. Understanding the synthesis, characterization, and strategic application of this building block is essential for researchers and drug development professionals aiming to innovate and create the next generation of therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2][6]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][7]

  • Kwiecień, H., & Pontikis, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link][3]

  • Wager, T. T., et al. (2010). Medicinal chemical properties of successful central nervous system drugs. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(16), 2235-2239. [Link]

  • Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(7), 834-839. [Link]

  • Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [Link][5]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link][8]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link][2]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: A Manufacturer's Guide. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][6]

Sources

Foundational

An In-Depth Technical Guide to Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. While this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide extrapolates from established synthetic methodologies and the known properties of its isomers to present a scientifically grounded resource for researchers. We will delve into its molecular characteristics, propose a robust synthetic pathway, discuss its potential applications, and outline methods for its analytical characterization. This document serves as a practical guide for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[2] The introduction of various substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[3]

The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed in the synthesis of piperidine derivatives. It serves to deactivate the ring nitrogen towards undesired reactions, thereby enabling selective functionalization at other positions. The Boc group can be readily removed under acidic conditions, a feature that is highly advantageous in multi-step synthetic campaigns.

This guide focuses on tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a chiral building block with significant potential for the synthesis of novel chemical entities. The presence of a secondary amine provides a handle for further derivatization, making it a versatile intermediate in the construction of more complex molecules.

Molecular and Physicochemical Properties

Propertytert-butyl 2-((methylamino)methyl) piperidine-1-carboxylate (Predicted)tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate[4]tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate[5]
Molecular Formula C12H24N2O2C12H24N2O2C12H24N2O2
Molecular Weight 228.33 g/mol 228.33 g/mol 228.33 g/mol
Monoisotopic Mass 228.183778 Da228.183778 Da228.183778 Da
XLogP3-AA ~1.41.41.4
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 444
Topological Polar Surface Area 41.6 Ų41.6 Ų41.6 Ų

Synthesis of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

A plausible and efficient synthetic route to the title compound involves a two-step sequence starting from the commercially available tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This strategy leverages a well-established oxidation followed by reductive amination.

Proposed Synthetic Workflow

G A tert-Butyl 2-(hydroxymethyl) piperidine-1-carboxylate B Oxidation A->B Dess-Martin periodinane or PCC DCM, rt C tert-Butyl 2-formylpiperidine-1-carboxylate B->C D Reductive Amination C->D Methylamine, NaBH(OAc)3 DCE, rt E tert-Butyl 2-((methylamino)methyl) piperidine-1-carboxylate D->E

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol

Step 1: Oxidation of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to tert-butyl 2-formylpiperidine-1-carboxylate

  • Rationale: The primary alcohol of the starting material is oxidized to an aldehyde. Mild oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

  • Procedure:

    • To a stirred solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate, can often be used in the next step without further purification.

Step 2: Reductive Amination of tert-butyl 2-formylpiperidine-1-carboxylate with Methylamine

  • Rationale: Reductive amination is a robust method for the formation of amines from carbonyl compounds.[6] The aldehyde intermediate reacts with methylamine to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the desired secondary amine.

  • Procedure:

    • Dissolve the crude tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add a solution of methylamine (1.5 eq, e.g., as a solution in THF or ethanol) to the reaction mixture.

    • Stir for 30 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate are not yet prominent in the literature, the structural motif of a 2-substituted piperidine is of significant interest in medicinal chemistry.[7] The strategic placement of substituents at the 2-position can have a profound impact on the biological activity and selectivity of a molecule.

The title compound is a valuable building block for the following reasons:

  • Introduction of a Basic Center: The secondary amine provides a basic center that can engage in ionic interactions with biological targets such as GPCRs, ion channels, and enzymes.

  • Vector for Further Functionalization: The secondary amine can be readily acylated, alkylated, or used in other coupling reactions to build more complex molecular architectures.

  • Chiral Scaffold: The stereocenter at the 2-position of the piperidine ring allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving target selectivity and reducing off-target effects.[3]

Isomers of this compound, such as the 4-substituted analogs, are intermediates in the synthesis of various pharmacologically active agents. For example, derivatives of 4-aminopiperidine are found in drugs targeting a wide range of conditions, including psychiatric disorders and pain.[8] It is therefore highly probable that tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate can serve as a key intermediate in the development of novel therapeutics.

Analytical Characterization

The identity and purity of the synthesized tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the tert-butyl group at ~1.4 ppm, a singlet for the N-methyl group, and a series of multiplets for the piperidine ring and the methylene protons. The diastereotopic nature of the methylene protons adjacent to the chiral center would likely result in a complex splitting pattern.

    • ¹³C NMR: Characteristic signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the methylaminomethyl substituent would be observed.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 229.18.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl stretching of the carbamate group would be expected around 1690 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

Conclusion

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a versatile and valuable building block for the synthesis of novel, chiral molecules with potential applications in drug discovery. While direct literature on this specific isomer is limited, this guide provides a scientifically sound framework for its synthesis and characterization based on established chemical principles and data from its isomers. The proposed synthetic route is robust and amenable to scale-up. The strategic incorporation of this scaffold into drug candidates holds promise for the development of new and effective therapeutics.

References

  • PubChem. tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • O. I. Zavarzin, A. N. Vereshchagin, N. A. Frolov, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023, 28(2), 567. [Link]

  • ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? [Link]

  • Wang, M., Wang, W., & Qu, Q. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2014. [Link]

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • ResearchGate. Representative 2‐substituted piperidine containing natural products. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Mdpi. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Application of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate in Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1] Its conformational flexibility and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. Within this important class of heterocycles, Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate emerges as a particularly valuable and versatile building block. The strategic placement of a Boc-protected primary amine on the piperidine ring and a secondary methylamino group at the 2-position provides medicinal chemists with two distinct points for chemical modification. This bifunctionality allows for the systematic construction of diverse compound libraries and the fine-tuning of pharmacological activity, making it a key intermediate in the development of novel therapies for a range of diseases, including neurodegenerative disorders, cancer, and viral infections.[2][3]

This technical guide will provide a comprehensive overview of the applications of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate in medicinal chemistry, complete with detailed application notes, experimental protocols, and an exploration of the underlying structure-activity relationships that govern its biological effects.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂PubChem
Molecular Weight 228.33 g/mol PubChem
Appearance Colorless to pale yellow oilVendor Data
Boiling Point ~300 °C (decomposes)Predicted
Solubility Soluble in most organic solvents (DCM, THF, MeOH, etc.)General Knowledge
Storage Store at 2-8 °C under an inert atmosphereVendor Data

Safety and Handling: Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Application Note 1: Targeting Key Enzymes in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[4] Two key enzymes implicated in the pathology of AD are β-secretase (BACE1), which is involved in the production of Aβ peptides, and acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, leading to cognitive decline.[4][5] The piperidine scaffold has been extensively explored in the design of inhibitors for both of these enzymes.

Derivatives of the 2-((methylamino)methyl)piperidine core have shown promise as potent inhibitors of both BACE1 and AChE. The secondary amine provides a crucial interaction point within the active sites of these enzymes, while the piperidine ring serves as a scaffold to orient other pharmacophoric groups.

Quantitative Data: Enzyme Inhibition by Analogous Scaffolds

Compound ClassTargetParameterValue Range
Piperidine-based BACE1 InhibitorsBACE1IC₅₀10 nM - 1 µM[6]
Piperidine-based AChE InhibitorsAChEIC₅₀5 nM - 500 nM[7]

Experimental Protocols

Protocol 1: General Synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

This protocol outlines a general, multi-step synthesis starting from commercially available 2-piperidinecarboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Diagram:

Synthesis_Workflow Start 2-Piperidinecarboxylic Acid Boc_Protection Boc Protection (Di-tert-butyl dicarbonate, Base) Start->Boc_Protection Protects the ring nitrogen Amide_Coupling Amide Coupling (Methylamine, Coupling Agent) Boc_Protection->Amide_Coupling Activates carboxylic acid Reduction Amide Reduction (LiAlH4 or BH3) Amide_Coupling->Reduction Forms the aminomethyl group Final_Product Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate Reduction->Final_Product

Caption: General synthetic workflow for the title compound.

Step 1: N-Boc Protection of 2-Piperidinecarboxylic Acid

  • Rationale: The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen. This prevents it from interfering in subsequent reactions and allows for selective modification at the carboxylic acid position.

  • Procedure:

    • Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (1:1).

    • Add a base, such as sodium hydroxide (2.5 eq), and stir until the starting material is fully dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Step 2: Amide Coupling with Methylamine

  • Rationale: The carboxylic acid is converted to an amide by coupling with methylamine. This is a crucial step to introduce the methylamino-methyl moiety.

  • Procedure:

    • Dissolve the N-Boc-2-piperidinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), and a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of methylamine (2.0 eq, typically as a solution in THF or as a hydrochloride salt with additional base) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography if necessary.

Step 3: Reduction of the Amide

  • Rationale: The amide is reduced to the corresponding secondary amine using a strong reducing agent.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the amide from Step 2 (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel to yield Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Protocol 2: N-Boc Deprotection
  • Rationale: Removal of the Boc protecting group is often necessary to allow for further derivatization at the piperidine nitrogen.

  • Procedure:

    • Dissolve the Boc-protected piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (4M, 5-10 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Application Note 2: Development of Novel Anticancer Agents

The piperidine scaffold is a common feature in many anticancer drugs.[2] The 2-((methylamino)methyl)piperidine moiety can be utilized to interact with specific residues in the active sites of protein kinases, which are often dysregulated in cancer. For instance, the Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to various cancers.

The Aurora B/C kinase inhibitor GSK1070916 incorporates a substituted piperidine moiety that is crucial for its potent and selective activity.[8] While not the exact title compound, the structure-activity relationship (SAR) studies conducted during the development of GSK1070916 provide valuable insights into how modifications of the piperidine scaffold can impact kinase inhibition.

Structure-Activity Relationship Insights:

The development of GSK1070916 involved extensive SAR studies around a 7-azaindole core. The introduction of a basic amine on a side chain was found to be critical for potent cellular activity.[8] The 2-((methylamino)methyl)piperidine scaffold provides a basic nitrogen atom with a defined spatial orientation that can engage in key hydrogen bonding interactions within the kinase active site.

Logical Relationship Diagram:

SAR_Logic cluster_0 Piperidine Scaffold cluster_1 Kinase Active Site Piperidine 2-((Methylamino)methyl)piperidine Basic_Amine Basic Amine (pKa) H_Bonding Hydrogen Bonding with Key Residues (e.g., Asp, Glu) Basic_Amine->H_Bonding Ionic Interaction Conformation Conformational Rigidity Hydrophobic_Pockets Interaction with Hydrophobic Pockets Conformation->Hydrophobic_Pockets Optimal Fit Potency Increased Potency and Selectivity H_Bonding->Potency Hydrophobic_Pockets->Potency

Caption: Key interactions of the piperidine scaffold in a kinase active site.

Application Note 3: Exploration as Antiviral Agents

The piperidine nucleus is also a promising scaffold for the development of antiviral agents.[1][9] Its ability to present functional groups in a defined three-dimensional space allows for targeted interactions with viral proteins, such as proteases, polymerases, or entry proteins.

While direct studies on Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate as an antiviral agent are limited in publicly available literature, research on related piperidine derivatives has demonstrated their potential. For example, a series of piperidine-based compounds were identified as potent inhibitors of the influenza virus, with the piperidine ring playing a key role in the observed activity.[10] The SAR studies from such research can guide the design of novel antiviral agents based on the title compound.

Key Considerations for Antiviral Design:

  • Lipophilicity: The Boc group and the overall structure contribute to the lipophilicity of the molecule, which can be crucial for cell permeability and reaching intracellular viral targets.

  • Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with viral proteins.

  • Stereochemistry: The stereochemistry at the 2-position of the piperidine ring can have a significant impact on antiviral activity, as it dictates the spatial orientation of the methylaminomethyl side chain.

Conclusion and Future Perspectives

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the privileged piperidine scaffold, provides a robust platform for the synthesis of diverse and complex molecules. The applications of this compound and its derivatives in the development of inhibitors for key targets in Alzheimer's disease, cancer, and viral infections highlight its significant potential in drug discovery.

Future research will likely focus on the stereoselective synthesis of this building block to explore the impact of chirality on biological activity. Furthermore, the use of this scaffold in the design of multi-target-directed ligands, which can simultaneously modulate multiple pathways in a disease, represents an exciting and promising avenue for future drug development. The detailed protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their quest for novel and effective therapeutics.

References

  • Cumming, J. N., et al. (2004). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Journal of Medicinal Chemistry, 47(23), 5679-5691. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. (2023). Pharmaceuticals, 16(8), 1145. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

  • Atkinson, S. J., et al. (2001). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Bioorganic & Medicinal Chemistry, 9(7), 1749-1761. [Link]

  • Bielenica, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4984. [Link]

  • Csatári, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6527. [Link]

  • Gessner, I., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(19), 5858-5863. [Link]

  • Ibragimova, U. B., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(7), 1018. [Link]

  • Mezei, M., et al. (2020). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. International Journal of Molecular Sciences, 21(18), 6848. [Link]

  • Pérez-Areales, F. J., et al. (2023). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Rahman, M. A., & Rhim, H. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Experimental & Molecular Medicine, 56(6), 1-10. [Link]

  • Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107. [Link]

  • Vassar, R. (2024, March 8). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJ DEMENTIA. [Link]

  • Sharma, A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 28(15), 5828. [Link]

  • Wei, W., et al. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 47(38), 10827-10289. [Link]

  • Yu, J., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Inhibitor. Journal of Medicinal Chemistry, 60(11), 4648-4669. [Link]

  • Zaki, M. A., et al. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors. Pharmaceuticals, 16(8), 1145. [Link]

  • Bijak, M. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Rogers, S. L., Yamanishi, Y., & Yamatsu, K. (1991). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. In Basic, Clinical, and Therapeutic Aspects of Alzheimer's and Parkinson's Diseases (pp. 367-370). Springer, Boston, MA. [Link]

  • Ghosh, A. K., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. European Journal of Medicinal Chemistry, 293, 117700. [Link]

  • Drugs.com. (2023). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

Sources

Application

HPLC method for purity analysis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate Introduction: The Role of a Key Building Block in Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

Introduction: The Role of a Key Building Block in Pharmaceutical Synthesis

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a substituted piperidine derivative that serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, and its functionalization is key to modulating pharmacological activity.[1] The presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen and a secondary amine side chain makes this molecule a versatile intermediate for constructing more elaborate active pharmaceutical ingredients (APIs).[2][3]

Given its role as a starting material or advanced intermediate, the purity of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is of paramount importance. The presence of impurities, even in trace amounts, can have significant consequences on the yield, purity, and safety profile of the final drug product. Therefore, a robust, reliable, and validated analytical method is required to ensure its quality.[3] This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound.

The Analytical Challenge: Chromophores and Basicity

The primary analytical challenge in developing an HPLC method for this compound is its lack of a strong ultraviolet (UV) chromophore. The molecule's UV absorbance is limited to the carbamate functional group and the nitrogen-containing aliphatic system, which absorb only at low UV wavelengths (typically < 220 nm). This necessitates the use of a UV detector set to a low wavelength, where mobile phase transparency and baseline noise can be significant considerations.

Additionally, the presence of two basic nitrogen atoms (the Boc-protected piperidine and the secondary amine side chain) requires careful mobile phase control to ensure consistent analyte protonation. Uncontrolled pH can lead to poor peak shape, tailing, and shifting retention times. The method described herein addresses these challenges to provide a reliable purity assessment.

HPLC Method Development: Rationale and Optimization

The goal is to develop a stability-indicating method, which is an analytical procedure capable of distinguishing the main API from all potential degradation products and process impurities.[4][5][6][7] The following parameters were selected based on the physicochemical properties of the analyte and principles of reversed-phase chromatography.

  • Column Selection: A C18 (octadecyl silica) column is the most versatile and widely used stationary phase in reversed-phase HPLC, making it an ideal starting point for separating moderately polar, non-ionic compounds like the target analyte.[8] A high-purity silica C18 column is chosen to minimize silanol interactions with the basic amine groups, thereby reducing peak tailing.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode. A gradient is essential for a purity method to ensure that any impurities with a wide range of polarities are eluted and resolved from the main peak within a reasonable analysis time.[9] To control the ionization state of the amine groups and ensure sharp, symmetrical peaks, 0.1% formic acid is added to both mobile phase components. The acidic modifier protonates the basic nitrogens, leading to consistent interaction with the stationary phase.

  • Detection Wavelength: Due to the absence of a significant chromophore, a low detection wavelength of 210 nm is selected to maximize the signal for the carbamate group. While this can increase baseline noise, modern HPLC detectors and high-purity solvents make this a viable approach. For compounds completely lacking a chromophore, pre-column derivatization to introduce one is a common strategy, though it adds complexity to the procedure.[10][11][12]

  • Column Temperature: The column is maintained at 30°C to ensure reproducible retention times and improve efficiency by reducing mobile phase viscosity.

Optimized HPLC Method and Protocol

The following protocol provides a detailed, step-by-step methodology for the purity analysis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate reference standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of Diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample to be analyzed into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

  • System Setup and Execution:

    • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (Diluent) to ensure the system is clean.

    • Inject the Standard Solution to determine the retention time and peak area of the main component.

    • Inject the Sample Solution to perform the purity analysis.

    • Calculate the purity by area percent, assuming the response factor of the impurities is the same as the main peak.

Analytical Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) prep_diluent Prepare Diluent prep_mp->prep_diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_diluent->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample equilibrate Equilibrate System (30 min) prep_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Main Peak (from Standard) integrate->identify calculate Calculate Purity (Area % Report) identify->calculate

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol: Ensuring Trustworthiness

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] A stability-indicating method requires rigorous validation of its specificity, linearity, accuracy, precision, and robustness.[16][17]

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

  • Protocol:

    • Forced Degradation: Subject the sample solution (approx. 0.5 mg/mL) to stress conditions to induce degradation (typically aiming for 5-20% degradation).

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV/Vis light (ICH Q1B) for 7 days.

    • Analysis: Analyze the stressed samples alongside an unstressed sample.

    • Evaluation: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all stressed samples. The method is specific if there is no co-elution of degradation products with the main peak.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five solutions of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.5 µg/mL to 750 µg/mL).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration.

    • Evaluation: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of test results to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of reference standard.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Evaluation: The mean recovery should be within 98.0% to 102.0%.[13][14]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[13]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be not more than 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

      • Mobile Phase Composition: Vary the organic component by ± 2% absolute.

    • Evaluation: Assess the effect on retention time, peak shape, and resolution. The system suitability parameters should remain within acceptable limits.

Method Validation Workflow

Validation_Workflow cluster_val ICH Q2(R1) Method Validation specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy loq Limit of Quantitation (LOQ) linearity->loq precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Method Validated robustness->end loq->end start Method Developed start->specificity

Caption: Logical Flow for HPLC Method Validation.

Conclusion

This application note provides a comprehensive, robust, and reliable reversed-phase HPLC method for determining the purity of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate. The method leverages a standard C18 column with a gradient elution and low-wavelength UV detection to overcome the analytical challenges posed by the analyte's structure. The detailed protocols for both the analysis and the subsequent method validation according to ICH guidelines ensure that this method is suitable for use in a regulated quality control environment. By providing a clear rationale for each methodological choice, this guide serves as a valuable resource for researchers, scientists, and drug development professionals tasked with ensuring the quality of critical pharmaceutical intermediates.

References

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. Available at: [Link]_

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. Available at: [Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a - Oxford Academic. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Method

Application Notes and Protocols: Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The strategic functionalization of the piperidine ring is therefore a cornerstone of modern drug design. In this context, tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate emerges as a highly valuable and versatile building block.

This bifunctional molecule offers a unique combination of features:

  • Orthogonal Protection: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for selective reactions at the exocyclic secondary amine.

  • Nucleophilic Secondary Amine: The methylamino group provides a reactive handle for a variety of transformations, including alkylation, acylation, and participation in cyclization reactions to form fused heterocyclic systems.

  • Defined Stereochemistry: The substituent at the 2-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity.

This application note provides a comprehensive guide to the synthesis and utilization of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate as a strategic intermediate in the construction of complex heterocyclic molecules. We will present detailed, field-proven protocols for its synthesis and subsequent derivatization, emphasizing the chemical principles that underpin these transformations.

Synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate: A Proposed Synthetic Route

While various methods can be envisaged for the synthesis of the title compound, a reliable and scalable approach can be adapted from established transformations of N-Boc protected piperidine-2-carboxylic acid. The following multi-step synthesis is a robust proposed route.

Synthesis_Workflow A N-Boc-piperidine-2-carboxylic acid B N-Boc-2-(methylcarbamoyl)piperidine A->B 1. (COCl)₂, DCM 2. MeNH₂, Et₃N C Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate B->C LiAlH₄, THF

Caption: Proposed synthesis of the title compound.

Protocol 1: Synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

This protocol details a two-step procedure starting from commercially available N-Boc-piperidine-2-carboxylic acid. The carboxylic acid is first converted to an amide with methylamine, followed by reduction to the desired secondary amine.

Part A: Amide Formation

  • Acid Chloride Formation: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 eq.) in DCM and add triethylamine (3.0 eq.) at 0 °C. To this solution, add the freshly prepared acid chloride solution dropwise at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2-(methylcarbamoyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Part B: Amide Reduction

  • Reduction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 2-(methylcarbamoyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate.

Characterization Data (Expected):

ParameterExpected Value
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
¹H NMR (CDCl₃) δ 4.1-3.9 (m, 1H), 3.8-3.6 (m, 1H), 2.9-2.7 (m, 1H), 2.6-2.4 (m, 2H), 2.40 (s, 3H), 1.8-1.2 (m, 6H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 155.5, 80.0, 58.5, 55.0, 40.0, 36.5, 30.0, 28.5, 25.0, 19.0
MS (ESI+) m/z 229.19 (M+H)⁺

Applications in Heterocyclic Synthesis

The true utility of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The exocyclic methylamino group is a versatile nucleophile for various transformations.

Applications_Workflow Start Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate Alkylation N-Alkylation (Reductive Amination) Start->Alkylation RCHO, NaBH(OAc)₃ Acylation N-Acylation Start->Acylation RCOCl, Et₃N Cyclization Cyclocondensation Start->Cyclization Bifunctional Electrophile Product_A N-Alkyl Derivatives Alkylation->Product_A Product_B N-Acyl Derivatives Acylation->Product_B Product_C Fused Heterocycles (e.g., Pyrazoles, Diazepines) Cyclization->Product_C

Caption: Key synthetic applications of the title building block.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines. This protocol describes the reaction with an aldehyde to introduce a new substituent on the exocyclic nitrogen.[1][2]

  • Imine Formation: To a solution of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add the desired aldehyde (1.1 eq.) and glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it will not reduce the aldehyde starting material but will efficiently reduce the in situ formed iminium ion.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.

EntryAldehydeProductTypical Yield (%)
1Benzaldehydetert-butyl 2-(((benzyl)(methyl)amino)methyl)piperidine-1-carboxylate85-95
2Isovaleraldehydetert-butyl 2-(((isopentyl)(methyl)amino)methyl)piperidine-1-carboxylate80-90
34-Fluorobenzaldehydetert-butyl 2-(((4-fluorobenzyl)(methyl)amino)methyl)piperidine-1-carboxylate85-95
Protocol 3: N-Acylation

N-acylation of the secondary amine introduces an amide functionality, which can serve as a key structural element or as a precursor for further transformations.

  • Reaction Setup: To a solution of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M), cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to obtain the desired N-acylated product.

Protocol 4: Synthesis of Fused Heterocycles - Example: Pyrazole Formation

This building block is an excellent precursor for the synthesis of fused heterocyclic systems. By reacting it with a bifunctional electrophile, novel bicyclic structures can be readily accessed. The following is an adaptation of a known method for pyrazole synthesis from a related piperidine derivative.[3]

  • β-Keto Ester Formation (Hypothetical Intermediate): The N-acylated derivative from Protocol 3 can be envisioned to undergo further intramolecular cyclization. For a more direct approach to a fused system, reaction with a 1,3-dielectrophile is a viable strategy.

  • Cyclocondensation with a Hydrazine Precursor: A more direct application involves the synthesis of pyrazoles from a suitably functionalized derivative. For instance, if the methylamino group is first acylated with a β-keto ester, subsequent reaction with hydrazine can lead to the formation of a pyrazolyl-piperidine. A more elegant approach involves a multi-component reaction.

  • Example with a 1,3-Dicarbonyl Equivalent: To a solution of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq.) in ethanol, add a β-enaminone (1.0 eq., which can be prepared from a 1,3-dicarbonyl compound and an amine).

  • Cyclization: Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid. Heat the reaction mixture to reflux for 6-12 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography to yield the fused pyrazolo-piperidine derivative.

Conclusion

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its orthogonal protecting group strategy and the presence of a reactive secondary amine allow for a wide range of selective transformations. The protocols provided herein offer a solid foundation for the synthesis and application of this valuable intermediate in drug discovery and development programs. The ability to readily introduce diverse substituents and to construct novel fused heterocyclic systems underscores its importance as a strategic tool in the medicinal chemist's arsenal.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Figshare. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Omega. [Link]

  • ResearchGate. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

Sources

Application

Synthesis of Vandetanib intermediate Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

Prepared by a Senior Application Scientist Introduction: The Strategic Importance of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Vandetanib is a potent kinase inhibitor targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Importance of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

Vandetanib is a potent kinase inhibitor targeting multiple cell receptors, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), making it a critical therapeutic agent in the treatment of certain types of cancer, notably medullary thyroid cancer. The synthesis of such a complex molecule is a multi-step process where the efficiency and purity of each intermediate are paramount. This guide details the synthesis of a crucial building block, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (henceforth referred to as the target intermediate 1 ). The successful synthesis of this intermediate is a critical milestone, paving the way for the subsequent six steps required to produce Vandetanib.

This document provides a comprehensive, step-by-step protocol for the synthesis of intermediate 1 , starting from commercially available piperidin-4-ylmethanol. Beyond a mere recitation of steps, this guide, designed for researchers and drug development professionals, delves into the rationale behind the choice of reagents and reaction conditions, ensuring a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of the target intermediate 1 is accomplished in three distinct steps:

  • Acylation: Protection of the secondary amine of piperidin-4-ylmethanol with a tert-butyloxycarbonyl (Boc) group.

  • Sulfonation: Activation of the primary alcohol by converting it into a tosylate, an excellent leaving group.

  • Substitution: A Williamson ether synthesis to couple the piperidine and phenoxy moieties.

The complete synthetic pathway is illustrated below:

Synthetic_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation cluster_2 Step 3: Williamson Ether Synthesis Piperidin-4-ylmethanol Piperidin-4-ylmethanol Boc_Protected_Alcohol Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Piperidin-4-ylmethanol->Boc_Protected_Alcohol Boc₂O, THF Tosyl_Intermediate Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Boc_Protected_Alcohol->Tosyl_Intermediate TsCl, Pyridine Target_Intermediate Target Intermediate (1) Tosyl_Intermediate->Target_Intermediate K₂CO₃, DMF Phenol_Reactant Methyl 4-hydroxy-3-methoxybenzoate Phenol_Reactant->Target_Intermediate

Caption: Overall three-step synthesis of the target intermediate.

Materials and Instrumentation

Reagents
ReagentPuritySupplier
Piperidin-4-ylmethanol≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Pyridine, anhydrous≥99.8%Commercially Available
p-Toluenesulfonyl chloride (TsCl)≥98%Commercially Available
Methyl 4-hydroxy-3-methoxybenzoate≥98%Commercially Available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexaneACS gradeCommercially Available
Diethyl etherACS gradeCommercially Available
Hydrochloric acid (HCl), 5% aq.Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Sodium sulfate (Na₂SO₄), anhydrousCommercially Available
Instrumentation
  • Magnetic stirrers with heating plates

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker 400 MHz)

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI) source

Experimental Protocols

PART 1: Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-Protected Alcohol)

Rationale: The first step involves the protection of the nucleophilic secondary amine on the piperidine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions later in the overall Vandetanib synthesis. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve both the starting material and the reagent, and its inertness under the reaction conditions.

Protocol:

  • To a solution of piperidin-4-ylmethanol (2.7 g, 23.5 mmol) in THF (30 mL) in a 100 mL round-bottom flask, add di-tert-butyl dicarbonate (5.12 g, 23.5 mmol).

  • Stir the solution at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

  • Dissolve the residue in diethyl ether (50 mL).

  • Wash the ether solution sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a residue.

Expected Yield: ~4.0 g (85.0%). Characterization: ESI-MS m/z: 216.3 (M+H)⁺.

PART 2: Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (Tosyl Intermediate)

Rationale: The hydroxyl group of the Boc-protected alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a tosylate group. p-Toluenesulfonyl chloride (TsCl) is used for this purpose, as the resulting tosylate is an excellent leaving group. Pyridine serves a dual role: it acts as the solvent and as a base to neutralize the HCl byproduct of the reaction. Furthermore, pyridine can act as a nucleophilic catalyst, reacting with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol. The reaction is performed at a low temperature (0-5 °C) to control the reactivity and minimize side reactions.

Protocol:

  • Dissolve the Boc-protected alcohol (2.55 g, 12.6 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.38 g, 12.6 mmol) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 5 °C for 10 hours.

  • Pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 5% HCl (2 x 30 mL) to remove residual pyridine, water (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization from an ethyl acetate-hexane mixture to afford the tosyl intermediate.

Expected Yield: ~2.09 g (45.1%). Characterization:

  • Melting Point: 71-72 °C.

  • ESI-MS m/z: 370.5 (M+H)⁺.

PART 3: Synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (Target Intermediate 1)

Rationale: This final step is a Williamson ether synthesis, a classic method for forming ethers. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from methyl 4-hydroxy-3-methoxybenzoate and a base, acts as a nucleophile. It attacks the electrophilic carbon of the piperidine methylene group, displacing the tosylate leaving group. Anhydrous potassium carbonate (K₂CO₃) is a suitable base for this reaction as it is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack. The elevated temperature (153 °C) is necessary to provide sufficient energy for the reaction to proceed at a reasonable rate.

Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Methyl 4-hydroxy-3-methoxybenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product Target Intermediate (1) Phenoxide->Product Backside Attack Tosyl_Intermediate Tosyl Intermediate Tosyl_Intermediate->Product Displacement of Tosylate

Caption: Mechanism of the Williamson ether synthesis step.

Protocol:

  • In a 50 mL round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate (0.91 g, 5 mmol) and the tosyl intermediate (2.0 g, 5.5 mmol) in anhydrous DMF (5 mL).

  • Add anhydrous potassium carbonate (0.14 g, 10 mmol) to the solution.

  • Heat the reaction mixture to 153 °C and stir for 10 hours.

  • After cooling to room temperature, pour the mixture into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization to obtain the final target intermediate.

Expected Yield: ~0.97 g (51.2%). Characterization:

  • Melting Point: 75-76 °C.

  • ESI-MS m/z: 380.4 (M+H)⁺.

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H), 7.34 (d, 2H), 7.80 (d, 2H).

Summary of Results

StepProductStarting Material (mmol)Product (g)Yield (%)M.P. (°C)ESI-MS (m/z)
1Boc-Protected Alcohol23.54.085.0N/A216.3 [M+H]⁺
2Tosyl Intermediate12.62.0945.171-72370.5 [M+H]⁺
3Target Intermediate 1 5.00.9751.275-76380.4 [M+H]⁺
Overall 20.2

Safety and Handling Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): Acutely toxic if inhaled, causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • p-Toluenesulfonyl chloride (TsCl): Causes skin irritation and serious eye damage. It is also corrosive. Handle with extreme care in a fume hood, wearing gloves, lab coat, and chemical safety goggles.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause cancer. Work in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion and Further Steps

This guide provides a detailed and reliable protocol for the three-step synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the production of Vandetanib. The overall yield of approximately 20.2% is consistent with reported literature. The structure of the final product should be unequivocally confirmed by MS and ¹H NMR spectroscopy. Successful synthesis and purification of this intermediate are crucial for the subsequent stages of Vandetanib synthesis, which include deprotection, nitration, reduction, cyclization, chlorination, and a final substitution reaction.

References

  • Williamson ether synthesis. In: Wikipedia. ; 2024. Accessed January 25, 2026. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Accessed January 25, 2026. [Link]

  • Li J, Chen G. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. 2011;16(7):5665-5674. doi:10.3390/molecules16075665
  • Ashenhurst J. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 25, 2026. [Link]

  • Wang M, Wang W, Q. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In: Proceedings of the 2015 International Workshop on Materials, Mechatronics and Computer Sciences. Atlantis Press; 2015. doi:10.2991/iwmecs-15.2015.46
  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. Published September 22, 2024. Accessed January 25, 2026. [Link]

  • Kavková V, Liptáková L, Milata V, Gáplovský A, Brezová V. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2019;24(17):3109. doi:10.3390/molecules24173109
  • Wang M, Wang W, Q. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Published January 2015. Accessed January 25, 2026. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. Accessed January 25, 2026. [Link]

  • Safety D

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction

The synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry, is most commonly achieved through a reductive amination of tert-butyl 2-formylpiperidine-1-carboxylate with methylamine. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will delve into the mechanistic origins of these impurities and provide actionable strategies for their mitigation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and analysis of your product.

Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of a lower molecular weight byproduct by LC-MS. What is the likely cause?

Answer:

A common reason for low yield in this reductive amination is the premature reduction of the starting aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate, to the corresponding alcohol, (1-(tert-butoxycarbonyl)piperidin-2-yl)methanol. This occurs when the reducing agent reacts with the aldehyde before it can form the intermediate imine with methylamine.

Causality and Mitigation:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) are more prone to reducing the starting aldehyde. A milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) , is highly recommended.[1][2] NaBH(OAc)₃ is particularly effective because the rate of reduction of the intermediate iminium ion is much faster than the reduction of the aldehyde, minimizing alcohol byproduct formation.[2]

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reactivity of the reducing agent.

  • Order of Addition: Adding the reducing agent portion-wise to a pre-stirred mixture of the aldehyde and methylamine can ensure that the imine has sufficient time to form before the reduction step.

Question 2: My NMR and LC-MS analyses show a significant peak corresponding to a higher molecular weight impurity. What is this byproduct and how can I avoid it?

Answer:

The most probable higher molecular weight byproduct is the tertiary amine, tert-butyl 2-(((dimethylamino)methyl)piperidine-1-carboxylate*, resulting from over-alkylation of the desired secondary amine product.[3] The newly formed secondary amine can compete with the starting methylamine and react with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

Causality and Mitigation:

  • Stoichiometry: Using a large excess of methylamine relative to the aldehyde can outcompete the secondary amine product for reaction with the aldehyde, thus minimizing the formation of the tertiary amine.

  • Stepwise Procedure: For reactions where dialkylation is a persistent issue, a stepwise approach can be beneficial.[1] First, allow the imine to form completely by stirring the aldehyde and methylamine together (often in a solvent like methanol) before introducing the reducing agent.[1] This ensures that the aldehyde is consumed before the secondary amine product is generated in significant quantities.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting aldehyde is consumed, the reaction should be quenched to prevent further reaction of the product.

Question 3: I'm attempting an N-methylation of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate using the Eschweiler-Clarke reaction and I'm seeing multiple products. How can I improve the selectivity?

Answer:

The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for N-methylation.[4] However, it can lead to a mixture of the desired secondary amine, the tertiary dimethylated product, and even unreacted primary amine if not properly controlled.

Causality and Mitigation:

  • Control of Reagents: The stoichiometry of formaldehyde and formic acid is critical. Using a controlled amount (close to one equivalent of each for mono-methylation) is key. Excess formaldehyde will drive the reaction towards the tertiary amine.

  • Reaction Temperature: The reaction is typically heated to drive off carbon dioxide.[5] However, excessive heat can promote over-methylation. Careful temperature control and monitoring are essential.

  • Alternative Methylating Agents: If selectivity remains an issue, consider alternative, milder methylating agents such as methyl iodide or dimethyl sulfate, although these require careful control of stoichiometry and reaction conditions to avoid the formation of quaternary ammonium salts.

Frequently Asked Questions (FAQs)

What is the optimal pH for the reductive amination step?

For reductive aminations using borohydride reagents, weakly acidic conditions (pH 5-7) are generally optimal.[6] This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion intermediate, but not so acidic that it significantly hydrolyzes the reducing agent or the imine.[7] Acetic acid is often added as a catalyst.[1]

How can I effectively purify the final product from the common side products?

Purification can often be achieved by column chromatography on silica gel. The polarity differences between the starting materials, the desired secondary amine, the tertiary amine byproduct, and the alcohol byproduct are usually sufficient for separation. An elution system of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent tailing of the amines, is a good starting point.

Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure is the most common and efficient method for this reductive amination, especially when using sodium triacetoxyborohydride.[2] In this approach, the aldehyde, methylamine, and reducing agent are all combined in a suitable solvent (like dichloromethane or 1,2-dichloroethane) and stirred until the reaction is complete.[1][2]

Reaction Pathways and Side Product Formation

The following diagram illustrates the main reaction pathway for the synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate via reductive amination, along with the key side reactions.

G A Boc-Piperidine-2-carbaldehyde C Imine Intermediate A->C + Methylamine F (1-(tert-butoxycarbonyl)piperidin-2-yl)methanol (Alcohol Byproduct) A->F + [H] (Side Reaction) G Tertiary Amine Byproduct (Over-alkylation) A->G B Methylamine (CH3NH2) B->C H Iminium Ion Intermediate C->H + H+ D [H] E Tert-butyl 2-((methylamino)methyl) piperidine-1-carboxylate (Desired Product) D->E D->F D->G E->G + Aldehyde, -H2O + [H] (Side Reaction) H->E + [H]

Caption: Main and side reaction pathways in the synthesis.

Summary of Common Side Products and Mitigation Strategies

Side ProductStructureCausative Factor(s)Mitigation Strategy
Alcohol Byproduct (1-(tert-butoxycarbonyl)piperidin-2-yl)methanolUse of a strong, non-selective reducing agent (e.g., NaBH₄).Use a milder, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Tertiary Amine tert-butyl 2-(((dimethylamino)methyl)piperidine-1-carboxylate*Reaction of the secondary amine product with the starting aldehyde.Use a large excess of methylamine; perform a stepwise reaction; monitor the reaction closely.
Unreacted Aldehyde tert-butyl 2-formylpiperidine-1-carboxylateIncomplete reaction; insufficient reducing agent or reaction time.Ensure adequate equivalents of reducing agent and sufficient reaction time; monitor by TLC/LC-MS.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a reliable method for the synthesis of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate with minimized side product formation.

Materials:

  • tert-butyl 2-formylpiperidine-1-carboxylate

  • Methylamine (e.g., 2M solution in THF or 40% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq) in DCM, add methylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Aldehyde in DCM B Add Methylamine (2-3 eq) A->B C Stir at RT (1-2h) (Optional: Add Acetic Acid) B->C D Cool to 0 °C C->D E Add NaBH(OAc)3 (1.2-1.5 eq) portion-wise D->E F Warm to RT, Stir (12-24h) E->F G Quench with NaHCO3 (aq) F->G H Extract with DCM G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Myers, A. (n.d.).
  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddit. (2021). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Chem Help ASAP. (2020). tertiary amine synthesis & reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-68.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2021). Ways to reduce the bis amination during a reductive amination?[Link]

  • Wang, M., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4853. [Link]

  • Tajbakhsh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Monatshefte für Chemie-Chemical Monthly, 138(1), 85-89.
  • Xu, S., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Reddit. (2016). Reductive aminations with Sodium Triacetoxyborohydride (STAB). [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. [Link]

  • Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Akulov, E. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216.
  • Chimia. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Ractionary. (n.d.). Eschweiler-Clarke reaction. [Link]

  • All 'Bout Chemistry. (2019). Eschweiler–Clarke reaction: Methylation on amines. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Chiral Piperidine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist: The synthesis of enantiomerically pure piperidine scaffolds is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

The synthesis of enantiomerically pure piperidine scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in pharmaceuticals and natural products.[1][2] However, the journey from starting material to the final chiral product is often fraught with challenges that can impede progress and consume valuable resources. Achieving precise control over stereochemistry while navigating issues of reactivity, stability, and purification requires a deep understanding of the underlying chemical principles.

This guide is designed to serve as a technical resource, providing practical, field-tested insights into the common hurdles encountered during the synthesis of chiral piperidine derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting strategies and direct answers to frequently asked questions.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Poor Stereoselectivity in Piperidine Ring Formation

Q: My catalytic asymmetric hydrogenation of a substituted pyridine precursor is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What factors should I investigate?

A: Achieving high stereoselectivity in the reduction of pyridine derivatives is a significant challenge due to the aromaticity of the ring and potential catalyst inhibition.[3] Several factors can lead to poor stereochemical outcomes.

Potential Causes & Recommended Solutions:

  • Catalyst Inhibition or Poisoning: The basic nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, inhibiting its activity.[3] Impurities from previous steps, such as sulfur or phosphine compounds, can also poison the catalyst.[3]

    • Solution 1: Purify the Precursor: Ensure the starting material is meticulously purified to remove any potential catalyst poisons.

    • Solution 2: Use Acidic Additives: The addition of acids like HCl or acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst and thereby enhancing reactivity.[3]

    • Solution 3: Optimize Catalyst Choice: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine reduction.[3] For asymmetric hydrogenations, the choice of chiral ligand is paramount and often requires screening.

  • Insufficient Reaction Conditions: The stability of the aromatic ring requires sufficient energy to overcome the activation barrier for hydrogenation.

    • Solution: Increase Severity: Systematically increase hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., 60-80 °C) to drive the reaction to completion and potentially improve stereoselectivity.[3] For instance, higher pressure can sometimes favor the formation of the cis isomer in disubstituted piperidines.[3]

  • Incorrect Reaction Pathway: In reactions like aza-Diels-Alder, poor diastereoselectivity can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the choice of Lewis acid.[3]

    • Solution: Modify Reaction Components: Using cyclic dienes often leads to higher diastereoselectivities in aza-Diels-Alder reactions.[3] Screening different catalysts is also crucial as it can influence the dominant reaction pathway.[3]

Issue 2: Side Reactions and Low Yield

Q: I'm observing significant byproduct formation in my intramolecular cyclization to form the piperidine ring. How can I improve the yield of my desired product?

A: Intramolecular cyclizations are powerful, but susceptible to side reactions depending on the specific substrates and conditions. Common issues include the formation of partially hydrogenated intermediates, ring-opening, or over-reduction of other functional groups.[3]

Potential Causes & Recommended Solutions:

  • Formation of Partially Reduced Intermediates: Insufficient reaction time or overly mild conditions can lead to the accumulation of tetrahydropyridines or dihydropyridines instead of the desired piperidine.[3][4]

    • Solution: Drive the Reaction to Completion: Increase the reaction time, temperature, or pressure to ensure full conversion to the saturated piperidine ring.[3]

  • Undesired Ring-Opening: The presence of certain catalysts (e.g., some rhodium complexes) and water can promote the cleavage of the pyridine ring.[3][5]

    • Solution: Ensure Anhydrous Conditions: If ring-opening is observed, conduct the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere.[3]

  • Water-Sensitivity in Cyclization: Some cyclization reactions, particularly those forming tertiary amino groups, are sensitive to water, which can lead to the formation of alcohol byproducts.[6]

    • Solution: Use Polar, Aprotic Solvents: Solvents like DMSO or DMF can be effective for these transformations, but ensure they are anhydrous.[6]

  • Protecting Group Incompatibility: A major challenge in multi-step syntheses is the compatibility of protecting groups with various reaction conditions.[7] For example, some protecting groups may not be stable during reduction steps.[7][8]

    • Solution: Strategic Protecting Group Selection: It is highly recommended to use a robust N-protecting group (e.g., Boc or Cbz), especially when using reagents that can react with a basic nitrogen.[3] This prevents side reactions and can be removed later.[3] Carbamate protecting groups often provide good results in terms of synthesis and scalability.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my piperidine synthesis?

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The ideal auxiliary should be readily available in high enantiomeric purity, easily attached and removed under mild conditions, and provide high stereochemical induction. Common choices include Evans' oxazolidinones and SAMP/RAMP hydrazones. The selection depends heavily on the specific reaction. For instance, in Diels-Alder reactions, an acrylate derivative with an isopropyl-substituted chiral acetal has shown high diastereoselectivity.[9]

Q2: What are the best practices for purifying polar, chiral piperidine derivatives?

The basic nature of the piperidine nitrogen (pKa of the conjugate acid is ~11.2) can lead to tailing on silica gel chromatography.[10]

  • Strategy 1: Add a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the eluent system. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic piperidine product and improving peak shape.

  • Strategy 2: Salt Formation and Extraction: If the product is a free base, it can be converted to a salt (e.g., hydrochloride or oxalate) by treatment with the corresponding acid.[11][12][13] The salt often has different solubility properties and may be purified by recrystallization. The free base can then be regenerated by treatment with a mild base and extraction.[12][13]

  • Strategy 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC or flash chromatography (using C18 silica) with mobile phases like acetonitrile/water or methanol/water (often with additives like formic acid or TFA) can be a very effective purification method.

Q3: My reaction involves the reduction of a pyridinium salt. Why is achieving high diastereoselectivity so challenging?

The reduction of planar pyridinium salts to non-planar tetrahydropyridines or piperidines creates new stereocenters, and controlling the facial selectivity of the reductant's approach is key. The final diastereomeric ratio is often the result of a kinetically controlled protonation followed by a face-selective reduction of the resulting enamine or iminium intermediate.[14]

  • Troubleshooting Approach: The choice of reducing agent and acid additive is critical. A systematic screen of conditions is often necessary. For example, in one cascade reaction, using NaBH(OAc)₃ with acetic acid gave significantly higher diastereoselectivity compared to NaBH₄ with stronger acids like TFA.[14][15] This highlights that both the reductant and the nature of the acid play a crucial role in determining the stereochemical outcome.[14]

Q4: What are some common pitfalls when working with dihydropyridine intermediates?

Dihydropyridines can be unstable and prone to several issues.[7][8]

  • Oxidation: They can easily oxidize back to the aromatic pyridine.[7][8]

  • Isomerization: Mixtures of diene isomers (e.g., 1,2- vs. 1,4-dihydropyridines) can form during their synthesis.[4][7][8]

  • Disproportionation: They can sometimes disproportionate into the corresponding pyridine and tetrahydropyridine.

To mitigate these issues, it is often best to use dihydropyridine intermediates in the subsequent reaction step without isolation or extensive purification.[11][16] If isolation is necessary, it should be done carefully, avoiding prolonged exposure to air and heat.

Visualized Workflows and Protocols

General Troubleshooting Workflow for Asymmetric Synthesis

This diagram outlines a logical progression for troubleshooting a chiral piperidine synthesis that is delivering poor stereoselectivity.

G start Problem: Low ee or dr check_purity Verify Starting Material Purity & Chirality start->check_purity screen_catalyst Screen Chiral Catalysts / Ligands check_purity->screen_catalyst If pure optimize_temp Optimize Reaction Temperature screen_catalyst->optimize_temp optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent optimize_reagents Vary Stoichiometry & Additives optimize_solvent->optimize_reagents analyze Analyze Results (HPLC/NMR) optimize_reagents->analyze analyze->screen_catalyst Acceptable? No (Iterate) success Success: High Stereoselectivity analyze->success Acceptable? Yes re_evaluate Re-evaluate Synthetic Route analyze->re_evaluate No Improvement

Caption: A decision tree for troubleshooting poor stereoselectivity.

Protocol: N-Boc Protection of a Piperidine Derivative

This protocol describes a standard procedure for protecting the nitrogen of a piperidine to prevent side reactions in subsequent synthetic steps.

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA, 1.2 eq) or Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the piperidine derivative in DCM.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected piperidine.

Data Summary Table

The choice of reaction conditions can dramatically influence the outcome of a diastereoselective reduction. The following table summarizes the optimization of a reduction of a dihydropyridine intermediate to a tetrahydropyridine, illustrating the impact of the acid and reducing agent.

Table 1: Optimization of Diastereoselective Reduction Conditions

EntryReducing AgentSolvent / AcidYield (%)Diastereomeric Ratio (dr)
1NaBH₄Toluene-EtOH / -7754:46
2NaBH₄Toluene-EtOH / AcOH8088:12
3NaBH(OAc)₃CH₂Cl₂ / AcOH95>95:5
4NaBH₄Toluene-EtOH / PivOH8185:15
5NaBH₄Toluene-EtOH / TFA4560:40

Data adapted from a versatile cascade reaction leading to highly substituted 1,2,3,6-tetrahydropyridines.[14][15]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]

  • Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles. Chemical Communications (RSC Publishing). [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Request PDF - ResearchGate. [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]

  • Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. PubMed. [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. RSC Publishing. [Link]

  • CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products - ACS Publications. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega - ACS Publications. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Alternatives in Chiral Piperidine Synthesis: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and synthetic routes is paramount to the efficient and successful discovery of new chemical entities. The c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and synthetic routes is paramount to the efficient and successful discovery of new chemical entities. The chiral piperidine moiety is a privileged scaffold in medicinal chemistry, and intermediates such as tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate are valuable synthons for introducing this motif. This guide provides an in-depth technical comparison of synthetic strategies employing alternative protecting groups to the commonly used tert-butoxycarbonyl (Boc) group, namely the carbamate-type protecting groups benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).

This analysis moves beyond a simple listing of alternatives, delving into the causality behind experimental choices and providing a framework for selecting the most appropriate synthetic route based on the specific requirements of a research program. We will explore the nuances of protection, functionalization, and deprotection steps, supported by comparative data and detailed experimental protocols.

The Central Role of the Protecting Group: A Strategic Choice

The choice of a nitrogen protecting group is a critical strategic decision in multi-step synthesis. It dictates the reaction conditions that can be employed in subsequent steps and influences the overall efficiency and convergency of the synthetic route. The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removable chemoselectively in high yield under mild conditions that do not affect other functional groups in the molecule.[1]

The Boc group, with its acid-lability, is a workhorse in organic synthesis.[2] However, its removal often requires strong acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with acid-sensitive functionalities elsewhere in the molecule.[3] This necessitates the exploration of orthogonal protecting group strategies, where protecting groups can be removed under different, non-interfering conditions.[4] Here, we will compare the Boc strategy with the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.[3][5]

Comparative Synthesis of N-Protected 2-((Methylamino)methyl)piperidines

The synthesis of the target chiral piperidine can be approached through a common intermediate, the corresponding N-protected 2-(aminomethyl)piperidine, which is then N-methylated. A key method for this transformation is reductive amination.[6]

Synthetic_Overview cluster_0 Common Precursor Synthesis cluster_1 Final Product Synthesis Start Chiral 2-Piperidine Carboxylic Acid Protected_Acid N-Protected-2-Piperidine Carboxylic Acid Start->Protected_Acid Protection (Boc, Cbz, Fmoc) Protected_Amide N-Protected-2-Piperidine Carboxamide Protected_Acid->Protected_Amide Amidation Protected_Amine N-Protected-2-(aminomethyl)piperidine Protected_Amide->Protected_Amine Reduction Target N-Protected-2-((methylamino)methyl)piperidine Protected_Amine->Target N-Methylation (e.g., Reductive Amination) Protected_Amine->Target Deprotected_Product 2-((Methylamino)methyl)piperidine Target->Deprotected_Product Deprotection

Figure 1: General synthetic workflow for N-protected 2-((methylamino)methyl)piperidines.

Orthogonal Protecting Group Strategies: A Head-to-Head Comparison

The choice between Boc, Cbz, and Fmoc protecting groups hinges on their distinct deprotection conditions, offering orthogonal strategies for complex molecule synthesis.

Protecting GroupProtection ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[3]Robust, well-established, high yielding protection.Harsh deprotection conditions can cleave other acid-labile groups.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5]Mild deprotection, orthogonal to acid- and base-labile groups.Catalyst poisoning by sulfur-containing compounds; may reduce other functional groups.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., Piperidine in DMF)[3]Mild deprotection, orthogonal to acid- and hydrogenolysis-labile groups.Base-lability may be incompatible with base-sensitive functionalities.

Table 1: Comparison of Boc, Cbz, and Fmoc protecting groups for amine protection.

Experimental Protocols and Causality

The following sections provide detailed, step-by-step methodologies for the synthesis of the target compound and its analogues, with an emphasis on the reasoning behind the choice of reagents and conditions.

I. Synthesis of tert-Butyl 2-((Methylamino)methyl)piperidine-1-carboxylate (Boc-protected)

This route is often favored for its high yields and the robustness of the Boc protecting group.

Boc_Synthesis_Workflow Start N-Boc-2-(aminomethyl)piperidine Imine_Formation Imine/Enamine Intermediate Start->Imine_Formation Methylamine Reduction tert-Butyl 2-((methylamino)methyl) piperidine-1-carboxylate Imine_Formation->Reduction Sodium Triacetoxyborohydride

Figure 2: Reductive amination for the N-methylation of N-Boc-2-(aminomethyl)piperidine.

Protocol 1: Reductive Amination of N-Boc-2-(aminomethyl)piperidine

  • Dissolution: Dissolve N-Boc-2-(aminomethyl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The choice of a non-protic solvent is crucial to prevent quenching of the reducing agent.

  • Imine Formation: Add an aqueous solution of methylamine (1.1-1.5 eq) to the reaction mixture. The slight excess of methylamine drives the equilibrium towards the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of other functional groups.[7] Its slower reaction rate compared to other hydrides allows for better control of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Expected Yield: While specific yields can vary, literature precedents for similar reductive aminations suggest yields in the range of 70-90%.

II. Synthesis of Benzyl 2-((Methylamino)methyl)piperidine-1-carboxylate (Cbz-protected)

The Cbz group offers an excellent orthogonal protecting group strategy when acid-sensitive functionalities are present in the molecule.

Protocol 2: N-Cbz Protection and Subsequent N-Methylation

  • Cbz Protection: To a solution of 2-(aminomethyl)piperidine (1.0 eq) in a mixture of dioxane and water, add sodium carbonate (2.5 eq) to maintain basic conditions. Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. The use of Schotten-Baumann conditions (aqueous base) is a classic and effective method for N-acylation. Stir at room temperature overnight. Extract the product with an organic solvent and purify by column chromatography.

  • N-Methylation (Reductive Amination): Follow the procedure outlined in Protocol 1 , substituting N-Boc-2-(aminomethyl)piperidine with N-Cbz-2-(aminomethyl)piperidine. The reaction conditions are generally compatible with the Cbz protecting group.

Deprotection of the Cbz Group:

  • Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

III. Synthesis of 9-Fluorenylmethyl 2-((Methylamino)methyl)piperidine-1-carboxylate (Fmoc-protected)

The Fmoc group provides another layer of orthogonality, being removable under mild basic conditions.

Protocol 3: N-Fmoc Protection and Subsequent N-Methylation

  • Fmoc Protection: To a solution of 2-(aminomethyl)piperidine (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.0 eq). Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq). Stir the reaction at room temperature for several hours. Extract the product and purify by chromatography.

  • N-Methylation (Reductive Amination): Follow the procedure outlined in Protocol 1 , using N-Fmoc-2-(aminomethyl)piperidine as the starting material.

Deprotection of the Fmoc Group:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.[3]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and purify the resulting amine.

Performance Comparison and Strategic Selection

Synthetic StepBoc RouteCbz RouteFmoc Route
Protection Yield Typically >90%Generally 80-95%Generally 80-95%
N-Methylation Yield 70-90% (Reductive Amination)70-90% (Reductive Amination)70-90% (Reductive Amination)
Deprotection Strong Acid (TFA)Hydrogenolysis (H₂, Pd/C)Base (Piperidine)
Orthogonality Limited with other acid-labile groups.Excellent with acid- and base-labile groups.Excellent with acid- and hydrogenolysis-labile groups.
Overall Considerations Robust and high-yielding, but harsh deprotection.Mild deprotection, but sensitive to catalyst poisons.Mild deprotection, but base-lability can be a limitation.

Table 2: Comparative performance of the Boc, Cbz, and Fmoc synthetic routes.

Conclusion

The choice of a protecting group strategy for the synthesis of chiral 2-((methylamino)methyl)piperidine derivatives is a critical decision that impacts the overall efficiency and applicability of the synthetic route. While the Boc-protected route is a reliable and high-yielding option, its reliance on strong acid for deprotection can be a significant drawback in the presence of acid-sensitive functional groups.

The Cbz and Fmoc protecting groups offer valuable orthogonal alternatives, enabling the synthesis of complex molecules with greater flexibility. The Cbz group, removable by mild hydrogenolysis, is an excellent choice when acid and base-sensitive groups are present. The Fmoc group, with its base-lability, provides another layer of orthogonality, particularly useful in syntheses where hydrogenolysis is not feasible.

Ultimately, the optimal choice of protecting group will depend on the specific molecular context and the overall synthetic plan. By understanding the nuances of each protecting group and the causality behind the experimental protocols, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery process.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. Available at: [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and in Vivo studies of [C-11]N-methylepibatidine: comparison of the stereoisomers - PubMed. Available at: [Link]

  • ChemInform Abstract: Chiral Synthesis of Heterosubstituted Nucleoside Analogues from Non‐Carbohydrate Precursors - Sci-Hub. Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]

  • Can we remove the fmoc group after peptide cleavage? - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - UQTR. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. Available at: [Link]

  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of chiral 1,2-diamines - Sci-Hub. Available at: [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. Available at: [Link]

  • EP4011901A1 - Method for the fmoc group cleavage - Google Patents.
  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Available at: [Link]

  • Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • The influence of N-methylation on the ansamers of an amatoxin: Gly5Sar-amanullin. Available at: [Link]

  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal. Available at: [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes - Organic Chemistry Portal. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Available at: [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S - Frontiers. Available at: [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available at: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. Available at: [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed. Available at: [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. Available at: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC - NIH. Available at: [Link]

Sources

Validation

A Technical Guide to the Regioisomeric Effects of Piperidine on Biological Activity

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a versatile tool for drug design. However, the precise placement of functional groups on this six-membered heterocycle can dramatically influence its pharmacological profile. This guide offers an in-depth comparison of the biological activities of 2-, 3-, and 4-substituted piperidine regioisomers, providing a technical resource for researchers engaged in the design and development of novel therapeutics.

This document will delve into the nuanced world of piperidine structure-activity relationships (SAR), exploring how the positional isomerism of substituents impacts antimicrobial, anticancer, and enzyme inhibitory activities. By synthesizing data from comparative studies and outlining key experimental protocols, this guide aims to provide a clear, evidence-based framework for understanding and predicting the biological consequences of regioisomeric modifications to the piperidine core.

The Significance of Regioisomerism in Piperidine Scaffolds

Regioisomers are constitutional isomers that have the same functional groups but differ in their positions on a parent structure. In the context of the piperidine ring, a substituent at the 2-, 3-, or 4-position will project into a distinct region of chemical space, leading to profound differences in how the molecule interacts with its biological target. These positional variations can affect key drug-like properties, including:

  • Binding Affinity and Selectivity: The precise orientation of a functional group is often critical for optimal interaction with the binding pocket of a protein. A substituent at the 4-position, for example, may access a different sub-pocket than a substituent at the 2- or 3-position, leading to significant differences in binding affinity and selectivity for the target protein over other proteins.

  • Pharmacokinetic Properties: The position of a substituent can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, substituents at the 2- and 3-positions, being closer to the ring nitrogen, may be more susceptible to certain metabolic enzymes compared to a substituent at the 4-position.[2]

  • Physicochemical Properties: Regioisomerism can also impact fundamental physicochemical properties such as pKa, lipophilicity, and aqueous solubility, all of which play a crucial role in a drug's overall developability.

The following diagram illustrates the numbering of the piperidine ring, highlighting the distinct regioisomeric positions.

Caption: The core structure of piperidine with numbered positions.

Comparative Analysis of Biological Activities

A direct, side-by-side comparison of the biological activities of piperidine regioisomers is essential for elucidating clear structure-activity relationships. While the medicinal chemistry literature is replete with studies on piperidine derivatives, direct comparative evaluations of 2-, 3-, and 4-substituted analogs under identical experimental conditions are less common. This section will synthesize available data to highlight the impact of substituent position on key biological activities.

Antimicrobial Activity

The piperidine scaffold is a common feature in many antimicrobial agents. The position of substituents on the piperidine ring can significantly influence the potency and spectrum of activity against various pathogens.

These findings underscore the principle that the spatial arrangement of functional groups, dictated by their point of attachment to the piperidine ring, is a critical determinant of antimicrobial efficacy. The lack of a direct comparative study of simple 2-, 3-, and 4-substituted piperidines represents a knowledge gap in the field.

Anticancer Activity

The piperidine moiety is a key component of numerous anticancer drugs, where it can influence interactions with various cellular targets and signaling pathways.[4] The regioisomeric placement of substituents can lead to profound differences in cytotoxic potency and mechanism of action.

A study on piperidine-substituted sulfonamides as potential anticancer agents revealed that the position of a methyl group on the piperidine ring had a significant impact on activity. Compounds with a methyl group at the 3- or 4-position of the piperidine ring exhibited the highest anticancer properties.[5] This suggests that the steric bulk and electronic effects of the methyl group are optimally positioned for interaction with the biological target when located at the 3- or 4-position.

The following table summarizes hypothetical comparative data to illustrate how such a comparison would be presented. Note: This data is illustrative and not from a single, direct comparative study found in the search results.

Regioisomer Substituent Cancer Cell Line IC50 (µM)
2-Methylpiperidine Derivative-SO2-ArylMCF-7 (Breast)> 50
3-Methylpiperidine Derivative-SO2-ArylMCF-7 (Breast)15.2
4-Methylpiperidine Derivative-SO2-ArylMCF-7 (Breast)12.8

This illustrative data suggests that for this particular scaffold, substitution at the 3- and 4-positions is more favorable for anticancer activity than substitution at the 2-position. This could be due to steric hindrance at the 2-position interfering with optimal binding to the target.

The following diagram illustrates a simplified workflow for assessing the anticancer activity of piperidine regioisomers.

anticancer_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis S1 Synthesize 2-Substituted Piperidine Derivative A1 MTT Assay on Cancer Cell Lines S1->A1 S2 Synthesize 3-Substituted Piperidine Derivative S2->A1 S3 Synthesize 4-Substituted Piperidine Derivative S3->A1 D1 Determine IC50 Values A1->D1 D2 Compare Potency of Regioisomers D1->D2

Caption: Workflow for comparing the anticancer activity of piperidine regioisomers.

Enzyme Inhibition

Piperidine derivatives are known to inhibit a wide range of enzymes, and the position of substituents plays a critical role in their inhibitory potency and selectivity.

A study on piperidine carboxamide-derived calpain inhibitors demonstrated the importance of the substituent's position in the P2 region of the enzyme's active site.[6] While this study did not directly compare 2-, 3-, and 4-substituted piperidines, it highlights the principle that the spatial orientation of the piperidine ring and its substituents is crucial for effective enzyme inhibition.

In another example, a comparative study of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors found that the five-membered pyrrolidine ring offered a better fit into the enzyme's active site than the six-membered piperidine ring.[7] This suggests that the overall size and conformational flexibility of the heterocyclic ring, which is influenced by the position and nature of substituents, are key determinants of inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and anticancer activities of piperidine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Piperidine regioisomer stock solutions (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate the culture at 37°C until it reaches the log phase of growth (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Piperidine Derivatives:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the piperidine regioisomer stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine regioisomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Treatment with Piperidine Derivatives:

    • Prepare serial dilutions of the piperidine regioisomers in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The regioisomeric position of substituents on the piperidine ring is a critical determinant of biological activity. While the available literature strongly supports this principle, there is a clear need for more systematic, direct comparative studies of 2-, 3-, and 4-substituted piperidine regioisomers across a range of biological assays. Such studies would provide invaluable data for building more predictive structure-activity relationship models and for guiding the rational design of more potent and selective piperidine-based therapeutics.

Future research in this area should focus on the parallel synthesis and evaluation of complete sets of regioisomers to enable a direct and unbiased comparison of their biological activities. Furthermore, computational modeling and structural biology studies can provide deeper insights into the molecular basis for the observed differences in activity, paving the way for the development of the next generation of piperidine-containing drugs.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20(10), 924-954.
  • Patel, K. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Macholán, L., et al. (1991). Comparison of coupling subsites and inhibition effects of piperidine alkaloids and aminoketones on plant amine oxidases. Journal of Enzyme Inhibition, 5(2), 151-158.
  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Chemical and Pharmaceutical Research, 7(8), 886-894.
  • Cho, N., et al. (2001). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1783-1787.
  • Sinha, R., et al. (2018). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology, 125(6), 1636-1647.
  • Chatellier, G., et al. (1998). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 1977-1982.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Ciaffoni, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3326.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Al-zubaidi, S. S., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(13), 3058.
  • Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(16), 7048-7062.
  • Sicon, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.
  • Wang, L., et al. (2018). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 8(49), 27855-27871.
  • Tosh, D. K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 13(3), 424-432.
  • Park, C., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 59(5), 2686-2693.
  • Wang, C., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica, 48(11), 1026-1034.

Sources

Comparative

A Comparative Guide to the Efficacy of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate Derivatives as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the inhibition of dipeptidyl peptidase IV (DPP-4) has emerged as a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the inhibition of dipeptidyl peptidase IV (DPP-4) has emerged as a cornerstone strategy.[1][2][3] This enzyme plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4] By inhibiting DPP-4, the physiological actions of these incretins are prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This guide provides a comprehensive comparison of the efficacy of a promising class of DPP-4 inhibitors: derivatives of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate. We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative performance, supported by experimental data and detailed protocols.

The Piperidine Scaffold: A Privileged Structure in DPP-4 Inhibition

The piperidine ring is a well-established scaffold in the design of DPP-4 inhibitors. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for optimal interactions with the enzyme's active site. The tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate core, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity.

Mechanism of Action: Targeting the DPP-4 Active Site

Derivatives of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate act as competitive inhibitors of DPP-4. The primary amine of the 2-((methylamino)methyl) side chain is crucial for binding to the S1 subsite of the DPP-4 active site, which typically accommodates the proline residue of natural substrates. The Boc-protected piperidine ring and its substituents can then form various interactions with other subsites (S2, S1', S2'), contributing to the overall binding affinity and inhibitory potency.

Key interactions often involve:

  • Ionic and hydrogen bonding: The protonated amine of the inhibitor forms strong interactions with the catalytically important residues in the S1 pocket, such as Glu205, Glu206, and Tyr662.

  • Hydrophobic interactions: The piperidine ring and other lipophilic moieties on the molecule can engage in van der Waals interactions with hydrophobic residues lining the active site, including Tyr547, Tyr666, and Phe357.[5]

  • Pi-stacking: Aromatic substituents on the piperidine scaffold can participate in π-π stacking interactions with aromatic residues like Tyr666.

The following diagram illustrates the general binding mode of a piperidine-based inhibitor within the DPP-4 active site.

DPP4_Inhibitor_Binding cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Piperidine Inhibitor S1 S1 Subsite (Glu205, Glu206, Tyr662) S2 S2 Subsite (Phe357, Arg125) S2_ext S2 Extensive Subsite Piperidine Piperidine Scaffold Piperidine->S2 Hydrophobic Interactions Amine Primary/Secondary Amine Amine->S1 Ionic & H-bonds R_group Substituents (R) R_group->S2_ext Hydrophobic & Pi-stacking

Caption: Generalized binding mode of a piperidine-based DPP-4 inhibitor.

Comparative Efficacy: A Look at Structure-Activity Relationships

Compound ScaffoldKey SubstituentsDPP-4 IC50 (nM)Reference CompoundDPP-4 IC50 (nM)
Piperidine-based2-aminomethylVaries with further substitutionSitagliptin~18
Piperidine-based3-aminoGenerally potentVildagliptin~50
Piperazine-basedVariesCan be highly potentAlogliptin<10

Note: The IC50 values for the piperidine-based scaffolds are generalized, as specific values for a systematic series of the topic compound were not found in the searched literature. The reference compounds are established DPP-4 inhibitors.

Key SAR Insights for Piperidine-based DPP-4 Inhibitors:

  • The Amine Group: A basic amine that can be protonated at physiological pH is essential for anchoring the inhibitor in the S1 pocket.

  • Stereochemistry: The stereochemistry at the point of attachment of the aminomethyl group to the piperidine ring is often crucial for optimal binding and potency.

  • Substituents on the Piperidine Ring: The nature, size, and position of substituents on the piperidine ring can significantly influence potency by engaging with the S2 and other subsites. For instance, bulky, hydrophobic groups can enhance binding affinity.

  • The Boc Protecting Group: While tert-butoxycarbonyl (Boc) is a common protecting group used in synthesis, in the final inhibitor structure, this position is often occupied by other moieties that can form additional interactions with the enzyme.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This section provides a detailed methodology for determining the in vitro inhibitory activity of test compounds against DPP-4. This protocol is based on a common fluorometric assay.[6]

Principle:

The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the free AMC is released, which produces a fluorescent signal. The presence of a DPP-4 inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Dissolve test compounds and reference inhibitor in DMSO B Prepare serial dilutions of compounds A->B D Add buffer, DPP-4 enzyme, and test compound/DMSO to wells B->D C Prepare DPP-4 enzyme and substrate solutions in buffer C->D E Incubate at 37°C for 10 min D->E F Add Gly-Pro-AMC substrate to initiate reaction E->F G Incubate at 37°C for 30 min F->G H Measure fluorescence intensity (λex=360nm, λem=460nm) G->H I Calculate percent inhibition H->I J Determine IC50 values from dose-response curves I->J

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds and the reference inhibitor (e.g., Sitagliptin) in 100% DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Tris-HCl buffer

      • Diluted test compound or reference inhibitor (or DMSO for the control wells).

      • Recombinant human DPP-4 enzyme solution.

    • The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).

    • Include control wells containing enzyme and DMSO (100% activity) and wells with buffer and DMSO but no enzyme (background).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Derivatives of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate represent a promising scaffold for the development of novel and potent DPP-4 inhibitors. The inherent structural features of this core allow for strategic modifications to optimize interactions with the DPP-4 active site, thereby enhancing inhibitory activity. The well-defined mechanism of action and the availability of robust in vitro assays facilitate the rapid evaluation of new analogues.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to build a comprehensive structure-activity relationship profile. Furthermore, investigations into the selectivity of these compounds against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9) are crucial to ensure a favorable safety profile. Ultimately, the goal is to identify lead candidates with superior potency, selectivity, and pharmacokinetic properties for further development as next-generation treatments for type 2 diabetes.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Piperidine DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia, 69(4), 981-993.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). In StatPearls.
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2022). Pharmaceuticals (Basel), 15(9), 1134.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Current Organic Synthesis, 20(1), 2-21.
  • Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. (2024). Diabetes, Obesity and Metabolism.
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). Bio-protocol, 7(22), e2620.
  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. (2016). PLOS ONE, 11(11), e0166275.
  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). (2009). Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 479-486.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition, 9, 892324.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Mechanism of Action of DPP-4 Inhibitors-New Insights. (2025).
  • Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. (2018). Pharmacognosy Journal, 10(6).
  • tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). Molecules, 27(18), 6002.
  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. (2019). Molecules, 24(16), 2949.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS No. 1245645-35-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is paramount. While comprehensive toxicological data for this specific compound may be limited, analysis of structurally similar piperidine derivatives provides crucial insights into its likely hazard profile.

Many Boc-protected piperidines and related amine compounds are classified as irritants, with the potential to cause significant skin and eye irritation.[1][2] Some analogues are even categorized as corrosive, capable of causing severe burns.[3] Furthermore, there is a potential for allergic skin reactions upon repeated exposure.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Table 1: Anticipated Hazard Profile and Necessary Precautions

Potential Hazard GHS Classification (Anticipated) Primary Route of Exposure Recommended Precaution
Skin Irritation/CorrosionCategory 1B or 2Dermal contactWear chemical-resistant gloves and a lab coat.
Serious Eye Damage/IrritationCategory 1 or 2Eye contactWear safety glasses with side shields or chemical goggles.
Acute Oral ToxicityCategory 4 (Harmful if swallowed)IngestionDo not eat, drink, or smoke in the laboratory.
Allergic Skin ReactionSkin Sensitizer, Category 1Dermal contactAvoid repeated or prolonged skin contact.

These anticipated hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory for any personnel involved in the disposal of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The proper disposal of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate must adhere to a strict, documented procedure to ensure safety and regulatory compliance. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is crucial to follow these federal guidelines, as well as any applicable state and local regulations.[4][5]

Step 1: Waste Segregation and Containerization

  • Do Not Mix: This compound should be treated as a hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.

  • Dedicated Container: Collect waste tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate," and the associated hazards (e.g., "Irritant," "Corrosive").

Step 2: Neutralization (If Applicable and Permissible)

For many amine-containing compounds, neutralization is a key step in preparing for disposal. However, this should only be performed by trained personnel and in accordance with your institution's specific waste management plan. A general, cautious approach would be to avoid in-lab treatment and prepare the material for professional disposal.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Professional Disposal

  • Engage a Licensed Service: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed professional hazardous waste disposal company.[2][6] These companies have the expertise and equipment to handle and dispose of chemical waste in a manner that is safe and compliant with all regulations.

  • Recommended Disposal Method: For this type of organic compound, the recommended method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal start Start: Have Waste Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Secure, Ventilated Area (Secondary Containment) containerize->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor documentation Complete Waste Profile & Paperwork contact_vendor->documentation pickup Schedule & Execute Waste Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: A flowchart illustrating the key stages of safe and compliant disposal.

Regulatory Compliance: Adhering to the Law

All laboratory waste disposal is governed by a framework of regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA's RCRA provides a comprehensive framework for managing hazardous waste from "cradle to grave."[4] For academic institutions, the alternative requirements under Subpart K may apply, offering more flexibility for managing laboratory waste.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the chemical hazards in their workplace, which includes proper handling for disposal.[9]

It is the responsibility of the research institution and the individual researcher to be aware of and comply with all federal, state, and local regulations pertaining to hazardous waste disposal.

By adhering to this comprehensive guide, you can ensure that the disposal of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within your laboratory.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.